molecular formula C7H8BrNO3 B6215133 methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate CAS No. 2732244-98-1

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6215133
CAS No.: 2732244-98-1
M. Wt: 234.05 g/mol
InChI Key: HJBIWTNZMFBYQQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate: is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoethanol and 1,2-oxazole-3-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production methods for methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can react with the bromine atom.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of oxazole N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced oxazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: It serves as a building block for designing ligands in coordination chemistry.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used to create probes for studying biological processes at the molecular level.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in covalent bonding with biological targets, while the oxazole ring can interact through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-iodoethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-fluoroethyl)-1,2-oxazole-3-carboxylate

Uniqueness

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.

Properties

CAS No.

2732244-98-1

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3

InChI Key

HJBIWTNZMFBYQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)CCBr

Purity

95

Origin of Product

United States

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